6-Chloro-5-(2-chloroethyl)indolin-2-one
Overview
Description
Synthesis Analysis
The synthesis of 6-Chloro-5-(2-chloroethyl)indolin-2-one involves multiple steps, including the use of substituted ethyl groups and chloroethyl substituents. A study by Meti et al. (2016) described the synthesis of a series of indolin-2-ones, highlighting the methodologies for introducing different substituents to the indolin-2-one core, demonstrating the compound's synthetic accessibility and versatility (Meti et al., 2016).
Molecular Structure Analysis
The molecular structure of 6-Chloro-5-(2-chloroethyl)indolin-2-one has been elucidated through X-ray crystallography. Roopashree et al. (2015) provided insights into the compound's crystal structure, revealing the presence of a disordered chloroethyl substituent and the arrangement of molecules in the crystal through hydrogen bonding (Roopashree et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 6-Chloro-5-(2-chloroethyl)indolin-2-one includes its participation in anti-proliferative activities. Meti et al. (2017) explored the reaction of this compound with cyclic secondary amines and subsequent steps, leading to derivatives with potent anti-proliferative activity, underscoring the compound's utility in designing cancer therapeutics (Meti et al., 2017).
Physical Properties Analysis
While specific studies focusing on the detailed physical properties of 6-Chloro-5-(2-chloroethyl)indolin-2-one were not identified in the provided literature, the analysis of its crystal structure provides indirect insights into its physical characteristics, such as solubility and stability, which are crucial for its application in medicinal chemistry.
Chemical Properties Analysis
The chemical properties of 6-Chloro-5-(2-chloroethyl)indolin-2-one, particularly its reactivity and interactions with biological targets, have been highlighted through its synthesis and anti-proliferative activity. The compound's ability to undergo various chemical transformations enables the development of derivatives with significant biological activities, as demonstrated by the synthesis of biphenyl derived 5-substituted-indolin-2-one derivatives with anti-proliferative activity (Meti et al., 2017).
Scientific Research Applications
Indolin-2-one hybrids, including 6-Chloro-5-(2-chloroethyl)indolin-2-one derivatives, are being explored for their potential as small molecule anticancer agents. Recent advances in synthetic development and structure-activity relationship research have shown promising results in this area (Chaudhari et al., 2021).
A study synthesized 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, demonstrating its potential as a novel scaffold for kinase research and as a promising drug target (Cheung et al., 2001).
The crystal structure of 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one was analyzed, revealing a disordered aromatic ring and chloroethyl substituent. This study contributes to the understanding of molecular interactions and structures of such compounds (Roopashree et al., 2015).
Derivatives of indolin-2-one with piperazine-1-carbothiohydrazide moiety have shown promising antiproliferative activity against various human cancer cell lines, suggesting potential therapeutic applications (Lin et al., 2013).
Novel fluorinated anticancer agents incorporating the indolin-2-one moiety have been synthesized and exhibit potent activities against human cancer cell lines, with some showing activity comparable to known drugs like sunitinib (Wang et al., 2015).
An assay developed for determining 10-chloro-5-(2-dimethylaminoethyl)-7H-indolo[2,3-c]quinoline-6(5h)-one in blood or plasma provides valuable information for clinical trials and drug development (Strojny et al., 1981).
properties
IUPAC Name |
6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c11-2-1-6-3-7-4-10(14)13-9(7)5-8(6)12/h3,5H,1-2,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQQXEPZEYIVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442471 | |
Record name | 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-(2-chloroethyl)indolin-2-one | |
CAS RN |
118289-55-7 | |
Record name | 5-(2-Chloroethyl)-6-chlorooxindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118289-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chloroethyl)-6-chlorooxindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118289557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-5-(2-chloroethyl)-1,3-dihydroindol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.991 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-Indol-2-one, 6-chloro-5-(2-chloroethyl)-1,3-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(2-CHLOROETHYL)-6-CHLOROOXINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT4R5S724X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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